molecular formula C21H21N3O3S B2500816 2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone CAS No. 690247-30-4

2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No. B2500816
M. Wt: 395.48
InChI Key: WMMWNMIARXQLRP-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Applications

The compound's derivatives have been synthesized and explored for their anti-inflammatory properties. In particular, derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone were tested for anti-inflammatory activity using the carrageenan-induced paw edema test on Wistar albino rats, showing remarkable activity without the presence of a carboxyl group, thus reducing the potential for gastric irritation (Karande & Rathi, 2017).

Structural and Computational Analysis

The compound 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole has been studied for its structural properties. It serves as a precursor for synthesizing Cu(I)-π,σ-coordination compounds with nonlinear optical and magnetic properties. The structure was analyzed using single-crystal X-ray diffraction, and further insights were gained through a DFT computational study to analyze intermolecular interactions (Slyvka et al., 2022).

Synthesis and Characterization of Ruthenium Complexes

Ruthenium complexes containing a pendent catechol ring and 2-[5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine have been synthesized and characterized, revealing interesting electron transfer and proton transfer properties upon oxidation of ligands. These complexes have potential applications in catalysis and molecular electronics (O'Brien et al., 2004).

properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-12-24-20(16-10-11-18(26-2)19(13-16)27-3)22-23-21(24)28-14-17(25)15-8-6-5-7-9-15/h4-11,13H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMWNMIARXQLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

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